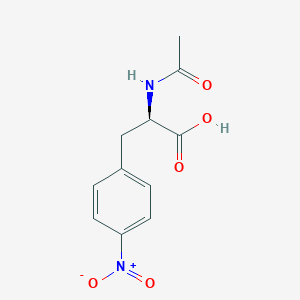

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPVYCYKWGPONA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427555 | |

| Record name | N-Acetyl-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89615-73-6 | |

| Record name | N-Acetyl-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid

Abstract

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is the dextrorotatory enantiomer of N-acetyl-4-nitrophenylalanine. The presence of the nitro group on the phenyl ring significantly alters the electronic properties compared to N-acetyl-D-phenylalanine.[2]

Chemical Structure

The molecule's structure comprises a propanoic acid backbone with three key substitutions at the C2 (alpha) position: an acetamido group, a hydrogen atom defining the (R)-stereochemistry, and a 4-nitrobenzyl group.

Caption: 2D structure of this compound.

Key Identifiers and Computed Properties

While experimental data for this specific compound is sparse, we can define its molecular formula and derive key computational properties. These serve as a baseline for experimental validation. Note that the CAS Number for the corresponding amine, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid, is 56613-61-7.[3] The N-acetylated form does not have a readily available, specific CAS number.

| Property | Description | Value / Source |

| IUPAC Name | (2R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | (Calculated) |

| Molecular Formula | C₁₁H₁₂N₂O₅ | (Calculated) |

| Molecular Weight | 252.22 g/mol | (Calculated) |

| Monoisotopic Mass | 252.074621 Da | (Calculated) |

| Hydrogen Bond Donors | 2 (from -COOH and -NH) | (Calculated)[4] |

| Hydrogen Bond Acceptors | 5 (from C=O, -NO₂, and -OH) | (Calculated)[5] |

| Rotatable Bonds | 5 | (Calculated) |

| Topological Polar Surface Area (TPSA) | 120.44 Ų | (Calculated) |

| Predicted logP | 1.3 - 1.6 | (Calculated, varies by algorithm) |

Note: Predicted values are derived from computational models and must be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

The following section details the essential experimental procedures required to empirically determine the core physicochemical properties of the title compound. The causality behind key steps is explained to ensure robust and reproducible outcomes.

Melting Point Determination

Rationale: The melting point is a critical indicator of a solid compound's purity. A sharp, well-defined melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Protocol:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind a small amount of the crystalline solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): If the melting point is completely unknown, perform a rapid heating scan (10-20°C/min) to get an approximate value.

-

Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the melting point. For comparison, the melting point of the related compound 2-(4-Nitrophenyl)propionic acid is reported as 88-89°C.[6]

Caption: Standard workflow for melting point determination.

Aqueous and Organic Solubility

Rationale: Solubility is a cornerstone of drug development, influencing everything from oral bioavailability to the feasibility of intravenous formulations. Determining solubility in both aqueous buffers (mimicking physiological conditions) and organic solvents (relevant for synthesis and purification) is essential.

Protocol (Shake-Flask Method):

-

System Preparation: Prepare vials containing a fixed volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Dimethyl Sulfoxide (DMSO)).

-

Sample Addition: Add an excess amount of the compound to each vial to ensure a saturated solution is formed. The goal is to have undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully remove a known aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (leveraging the chromophore of the nitro group) or HPLC-UV.

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in units like mg/mL or mM.

Expert Insight: The choice of solvents is critical. PBS at pH 7.4 provides data relevant to physiological conditions. Ethanol and DMSO are common solvents in preclinical studies and their solubility data are vital for preparing stock solutions for biological assays.[1]

Acid Dissociation Constant (pKa)

Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group is the primary acidic site. Its pKa will determine whether the molecule is predominantly in its neutral (protonated) or anionic (deprotonated) form at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low).

-

Initial pH Measurement: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10) and measure the initial pH of the solution.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by finding the peak of the first derivative of the curve.

Spectroscopic and Structural Confirmation

While the protocols above quantify physical properties, spectroscopic methods are required to confirm the molecular structure and ensure the identity of the material being tested.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct peaks for the acetyl methyl group, the aliphatic protons on the propanoic acid backbone, and characteristic signals for the para-substituted aromatic ring.[7]

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups. Expected characteristic vibrations include those for the N-H bond, the amide and carboxylic C=O bonds, and the symmetric and asymmetric stretches of the nitro group (typically around 1513-1540 cm⁻¹ and 1351-1360 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which should match the calculated monoisotopic mass.[7]

-

Chiral Chromatography: To confirm the enantiomeric purity ((R)-isomer), analysis via chiral HPLC or SFC is necessary. This is a critical self-validating step, as racemization can occur during synthesis or handling of N-acetylated amino acids.[8][9]

Conclusion

This compound is a compound with considerable potential in synthetic and medicinal chemistry. This guide establishes a foundational framework for its comprehensive physicochemical characterization. By applying the detailed, validated protocols for determining melting point, solubility, and pKa, researchers can generate the reliable data necessary for quality control, reaction optimization, and informed decision-making in drug discovery and development pipelines. The emphasis on methodological rigor ensures that the resulting data will be robust, reproducible, and fit for purpose in demanding scientific applications.

References

-

PubChem. (R)-2-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (-)-N-Acetylphenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

Rosca, C., et al. (2016). Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. Available from: [Link]

-

Sturabotti, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available from: [Link]

-

PubChem. N-Acetyl-dl-phenylalanine p-nitrophenyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]

-

PubChem. 2-(4-Nitrophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

-

Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). ResearchGate. Available from: [Link]

-

PubChem. 2,3-Dihydroxy-3-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Nitro-3-phenyl-L-alanine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-ニトロフェニル)プロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a chiral derivative of phenylalanine. Also known as (R)-N-Acetyl-4-nitrophenylalanine, this compound serves as a valuable building block and intermediate in various synthetic and developmental pipelines. We will delve into its core identifiers, physicochemical properties, stereoselective synthesis, rigorous analytical characterization, and key applications, offering field-proven insights to support advanced research and development.

Section 1: Core Chemical Identity and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is defined by a specific set of identifiers that distinguish it from its enantiomer, its racemic mixture, and other related phenylpropanoid compounds.

Table 1: Key Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 56613-64-6 |

| IUPAC Name | (2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid |

| PubChem CID | 6948575 |

| Molecular Formula | C₁₀H₁₂N₂O₅ |

| Molecular Weight | 240.21 g/mol |

| Canonical SMILES | CC(=O)N[O-])C=C1">C@@HC(=O)O |

| InChI Key | BSIQRQEYFRCSJO-SCSAIBSYSA-N |

Understanding the physicochemical properties of a compound is paramount for designing experiments, formulating solutions, and predicting its behavior in biological systems.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 240.07462158 g/mol | PubChem |

| Topological Polar Surface Area | 116 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Section 2: Stereoselective Synthesis and Purification

The biological activity of chiral molecules is often stereospecific. Therefore, obtaining the (R)-enantiomer with high enantiomeric excess (e.e.) is critical. The synthesis of this compound can be approached via two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture. The latter is often more practical and cost-effective.

Causality in Method Selection: Why Racemic Resolution?

The synthesis of racemic N-acetyl-4-nitrophenylalanine is straightforward, typically involving the N-acetylation of DL-4-nitrophenylalanine.[1] This provides an abundant starting material for resolution. Chiral resolution, particularly enzymatic resolution, is a highly efficient method for separating enantiomers. It leverages the stereospecificity of enzymes to selectively act on one enantiomer, allowing for the separation of the two. This approach is often preferred for its high selectivity, mild reaction conditions, and environmental compatibility compared to more complex asymmetric syntheses.

Protocol 1: Synthesis and Enzymatic Resolution

This protocol outlines the synthesis of the racemic mixture followed by its enzymatic resolution to isolate the desired (R)-enantiomer.

Part A: Synthesis of Racemic (DL)-N-Acetyl-4-nitrophenylalanine

-

Dissolution: Dissolve DL-4-nitrophenylalanine in a suitable aqueous alkaline solution (e.g., 1M NaOH) at 0-5 °C.

-

Acetylation: Add acetic anhydride dropwise to the stirred solution, maintaining the temperature below 5 °C and keeping the pH alkaline by concurrent addition of NaOH solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. This will precipitate the N-acetylated product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic (DL)-N-Acetyl-4-nitrophenylalanine.

Part B: Enzymatic Resolution

-

Substrate Preparation: Prepare a solution of the racemic N-acetyl amino acid in water and adjust the pH to the optimal range for the chosen enzyme (typically pH 7-8 for Acylase I from Aspergillus sp.).

-

Enzymatic Reaction: Add the acylase enzyme to the solution. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the R-enantiomer untouched.

-

(Scientific Rationale): Acylase I exhibits high stereoselectivity, catalyzing the hydrolysis of the L-form much faster than the R-form, effectively separating the two enantiomers chemically.

-

-

Reaction Monitoring: Monitor the reaction progress, for instance by measuring the release of the L-amino acid.

-

Separation: Upon completion, adjust the pH of the solution to ~5. This decreases the solubility of the remaining (R)-N-Acetyl-4-nitrophenylalanine, causing it to precipitate. The more soluble L-4-nitrophenylalanine remains in solution.

-

Purification: Collect the precipitated (R)-enantiomer by filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

Section 3: Analytical Characterization & Quality Control

Confirming the identity, purity, and enantiomeric excess of the final product is a non-negotiable step. A multi-technique approach ensures a self-validating system of quality control.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of the final product.[2]

-

System Preparation:

-

Column: Select a suitable chiral column. Polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective for separating amino acid derivatives.[3][4]

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes for the carboxylic acid.

-

-

Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis:

-

Inject a standard solution of the racemic mixture first to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample under the same conditions.

-

Monitor the elution profile using a UV detector, typically at a wavelength where the nitrophenyl group absorbs strongly (e.g., ~270-280 nm).

-

-

Data Interpretation:

-

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

(Trustworthiness): A successful synthesis should yield an e.e. of >98%. The integration of the chromatogram provides quantitative, verifiable proof of stereochemical purity.

-

Section 4: Applications in Research and Development

This compound and its parent amino acid are versatile intermediates in several areas of chemical and pharmaceutical research.

-

Asymmetric Synthesis: It serves as a chiral building block for the synthesis of more complex molecules where the stereochemistry at the alpha-carbon is crucial for the target's function.

-

Enzyme Substrate Studies: The nitrophenyl group acts as a chromophore, making it and its derivatives useful in developing colorimetric assays for enzymes like proteases or amidases.[5] The rate of product formation (e.g., release of 4-nitrophenol) can be easily monitored spectrophotometrically.

-

Prodrug Development: The core structure can be incorporated into larger molecules to create prodrugs. The nitro group can be a handle for further functionalization or a site for metabolic activation under specific physiological conditions.

-

Peptide Chemistry: As a non-canonical amino acid, it can be incorporated into peptides to study structure-activity relationships, introduce conformational constraints, or act as a spectroscopic probe.

References

-

PubChem, National Center for Biotechnology Information. 3-(4-Nitrophenyl)propanoic acid. Available at: [Link]

- MDPI. Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NAPA) prodrug. Available at: https://www.mdpi.com/1420-3049/24/1/189

-

PubChem, National Center for Biotechnology Information. N-acetyl-4-nitrophenylhydroxylamine. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-Nitroacetanilide. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. N-Acetyl-dl-phenylalanine p-nitrophenyl ester. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. Available at: [Link]

-

MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 2-nitro-N-(4-nitrophenyl)aniline. Available at: [Link]

-

National Center for Biotechnology Information. Enantiomeric Recognition and Separation by Chiral Nanoparticles. Available at: [Link]

-

National Center for Biotechnology Information. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

-

MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

-

Asian Journal of Research in Chemistry. Synthesis, Characterization, Docking and Biological Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 4-nitrophenyl-N-acetyl-beta-acetylglucosamine. Available at: [Link]

-

ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. Available at: [Link]

-

PubMed. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Available at: [Link]

Sources

- 1. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 2. mdpi.com [mdpi.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. chiraltech.com [chiraltech.com]

- 5. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, also known as N-Acetyl-4-nitro-D-phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a nitrophenyl group, an acetylated amine, and a carboxylic acid on a chiral backbone, makes it a versatile precursor for synthesizing a wide array of complex molecules, including peptide analogues and potential therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of its spectral data and the underlying molecular features.

Molecular Structure and its Spectroscopic Implications

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The aromatic ring, substituted with a strongly electron-withdrawing nitro group, significantly influences the electronic environment of the entire molecule. The chiral center at the alpha-carbon, the amide linkage of the acetyl group, and the carboxylic acid moiety all contribute characteristic signals in various spectroscopic analyses. Understanding these contributions is key to confirming the identity, purity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound reveals distinct signals for each of its non-equivalent protons. The chemical shifts are influenced by the electronic environment, with nearby electron-withdrawing groups causing a downfield shift (to higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | - |

| Amide (-NH) | ~8.0 - 8.5 | Doublet | ~8.0 |

| Aromatic (Ha) | ~8.1 - 8.3 | Doublet | ~8.8 |

| Aromatic (Hb) | ~7.4 - 7.6 | Doublet | ~8.8 |

| Alpha-Proton (α-CH) | ~4.7 - 4.9 | Multiplet | - |

| Beta-Protons (β-CH₂) | ~3.1 - 3.4 | Multiplet | - |

| Acetyl Methyl (-CH₃) | ~1.8 - 2.0 | Singlet | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the amide group. In solvents like CDCl₃, these peaks can be broad or may not be observed at all due to rapid exchange with residual water. The predicted downfield shift of the aromatic protons ortho to the nitro group (Ha) is a direct consequence of the strong electron-withdrawing nature of the NO₂ group. The coupling pattern of the aromatic protons (two doublets) is characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~172 - 174 |

| Amide Carbonyl (-C=O) | ~169 - 171 |

| Aromatic (C-NO₂) | ~146 - 148 |

| Aromatic (C-CH₂) | ~145 - 147 |

| Aromatic (CH) | ~130 - 132 |

| Aromatic (CH) | ~123 - 125 |

| Alpha-Carbon (α-CH) | ~53 - 55 |

| Beta-Carbon (β-CH₂) | ~36 - 38 |

| Acetyl Methyl (-CH₃) | ~22 - 24 |

Expertise & Experience: The chemical shifts of the carbonyl carbons (carboxylic acid and amide) are found in the most downfield region of the spectrum, as expected. The aromatic carbons show a wide range of chemical shifts due to the electronic effects of the nitro and the alkyl substituents. The carbon directly attached to the nitro group is significantly deshielded.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 | Broad, Strong |

| Amide (-NH) | N-H Stretch | 3250-3350 | Medium |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 | Strong |

| Amide I (C=O) | C=O Stretch | 1640-1680 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1510-1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1345-1385 | Strong |

| Amide II (N-H Bend) | N-H Bend | 1515-1570 | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium |

Trustworthiness: The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, is a key validation point. This, in conjunction with the strong carbonyl (C=O) stretch of the carboxylic acid, provides strong evidence for this functional group. The distinct, strong absorptions for the nitro group are also crucial for confirming the identity of the compound.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 253.08 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 251.07 | Molecular ion peak (negative ion mode) |

| [M-COOH]⁺ | 207.09 | Loss of the carboxylic acid group |

| [M-CH₂-C₆H₄-NO₂]⁺ | 102.05 | Cleavage of the benzyl group |

Authoritative Grounding: The exact mass of the molecular ion is a critical piece of data. For this compound (C₁₁H₁₂N₂O₅), the calculated monoisotopic mass is 252.0746 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically within 5 ppm), providing unambiguous confirmation of the elemental composition.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like amino acid derivatives.

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's architecture. For researchers and developers, a meticulous application of these analytical methods is not merely a procedural step but a foundational element of scientific integrity, ensuring the quality and reliability of this important chiral building block in its downstream applications.

References

An In-depth Technical Guide on the Potential Biological Activities of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid

Abstract

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of the aromatic amino acid phenylalanine, presents a compelling scaffold for investigation in drug discovery and development. While direct biological data on this specific molecule is nascent, its structural motifs—a propionic acid backbone, an acetamido group, and a nitrophenyl ring—are features of molecules with established pharmacological relevance. This technical guide synthesizes information from related chemical classes to postulate and provide a research framework for exploring the potential antimicrobial, anticancer, and neuroprotective activities of this compound. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers to systematically evaluate its therapeutic promise.

Introduction and Chemical Profile

This compound belongs to the family of N-acylated aromatic amino acids.[1] The core structure is derived from phenylalanine, an essential amino acid, suggesting potential interactions with biological systems that recognize amino acid-based molecules.[2][3] The presence of a 4-nitro group on the phenyl ring is a key feature, as nitroaromatic compounds are known to be bioreducible and have been explored as hypoxia-activated prodrugs in cancer therapy.[4] The acetamido group can influence the compound's polarity, stability, and interaction with biological targets.[1]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂N₂O₅

-

Molecular Weight: 252.23 g/mol

-

Chirality: The (R)-enantiomer is specified, which is a critical consideration for biological activity, as stereochemistry often dictates receptor binding and enzymatic interactions.

Postulated Biological Activities and Investigational Workflows

Based on the chemical structure and data from related compounds, we propose a focused investigation into three primary areas of potential biological activity: antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial and Antifungal Potential

Scientific Rationale: Propionic acid and its derivatives are known to possess antimicrobial and antifungal properties.[5][6][7] They can disrupt microbial cell membranes and interfere with cellular metabolism. The lipophilic nature of the nitrophenyl group in this compound may enhance its ability to penetrate microbial cell walls, potentially leading to potent antimicrobial effects.

Experimental Workflow:

A systematic evaluation of the antimicrobial properties can be conducted using a tiered approach, starting with broad screening and progressing to more specific mechanistic studies.

Caption: Workflow for antimicrobial and antifungal screening.

Detailed Protocols:

-

Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standardized assay to determine the lowest concentration of the compound that inhibits visible microbial growth.[8] A panel of clinically relevant pathogens, such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, should be used.

-

Cell Membrane Integrity Assay: To investigate if the compound disrupts the cell membrane, a propidium iodide-based fluorescence assay can be employed. Propidium iodide can only enter cells with compromised membranes, and its fluorescence upon binding to DNA can be quantified.

-

Biofilm Inhibition Assay: Many chronic infections are associated with biofilms. The ability of the compound to inhibit biofilm formation can be assessed using a crystal violet staining assay in microtiter plates.

Anticancer Activity

Scientific Rationale: Numerous propanoic acid derivatives have demonstrated anticancer properties.[9][10][11][12] The 4-nitrophenyl group is of particular interest in oncology.[4] Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced by cellular nitroreductases to form cytotoxic species, making this compound a candidate for a hypoxia-activated prodrug.[4]

Experimental Workflow:

The investigation into anticancer activity should address both direct cytotoxicity and the potential for hypoxia-selective activation.

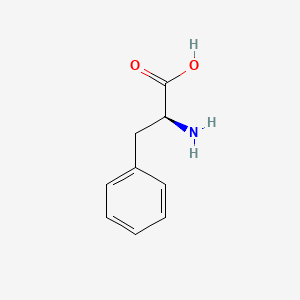

Caption: Workflow for investigating neuroprotective activity.

Detailed Protocols:

-

Primary Neuronal Culture and Injury Models: Primary cortical or hippocampal neurons can be cultured and then exposed to neurotoxic stimuli such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress) in the presence or absence of the test compound.

-

Quantification of Neuronal Viability: Cell death can be quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage. Neuronal viability can also be assessed using the MTT assay.

-

Measurement of Reactive Oxygen Species (ROS): The intracellular production of ROS can be measured using fluorescent probes like DCFDA. A reduction in ROS levels by the compound would indicate antioxidant activity.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. For example, IC50 values for different cancer cell lines under normoxic and hypoxic conditions should be tabulated to highlight any hypoxia-selective activity. Similarly, MIC values against a panel of microbes should be presented to illustrate the spectrum of antimicrobial activity.

Table 1: Example Data Table for Anticancer Screening

| Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Selectivity Index (Normoxia/Hypoxia) |

| A549 (Lung) | |||

| MCF-7 (Breast) | |||

| HCT116 (Colon) | |||

| MRC-5 (Normal) |

Conclusion and Future Directions

This compound is a molecule with significant, albeit unexplored, therapeutic potential. The structural parallels to known bioactive compounds strongly suggest that it may possess valuable antimicrobial, anticancer, and neuroprotective properties. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Positive findings from these in vitro studies would warrant further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic agent.

References

- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025). European Journal of Medicinal Chemistry.

- Du, X., et al. (2012). Phenylalanine Derivatives as GPR142 Agonists for the Treatment of Type II Diabetes. Bioorganic & Medicinal Chemistry Letters, 22(19), 6218-23.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.

- Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites. (2026). Expert Opinion on Drug Discovery.

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). (2024). Future Medicinal Chemistry, 16(11), 1147-1162.

- (R)-2-(4-nitrophenyl)propanoic acid synthesis. ChemicalBook.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3125.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals, 18(5), 733.

- Neuroprotective action of halogenated derivatives of L-phenylalanine. (2007). Stroke, 38(2), 437-44.

- Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes, 5(3), 301-8.

- Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research. (2025). BenchChem.

- Antimicrobial activity of synthesized synthesized propionic acid derivatives. (2013). European Journal of Medicinal Chemistry, 65, 451-462.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals, 18(5), 733.

- Synthesis of 2-(4-nitrophenyl)propionic acid. PrepChem.com.

- An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)

- 3-(4-Nitrophenyl)propanoic acid. PubChem.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Pharmaceuticals, 17(2), 244.

- (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. PubChem.

- Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019).

- Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2025). MDPI.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).

- Noncanonical Amino Acids in Bioc

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). Frontiers in Pharmacology, 12, 818879.

- N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. (2015). Journal of Neurochemistry, 134(4), 747-62.

- Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. (2025).

- 2-(4-NITROPHENYL)PROPIONIC ACID. LookChem.

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Pharmacology.

- (R)-3-amino-3-(4-nitrophenyl)propanoic acid. InfochemsDB.

- Acetyl-p-nitro-beta-phenylalanine. BenchChem.

Sources

- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging therapeutic and cosmeceutical applications of phenylalanine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Modeling of (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid Interactions

Abstract

In the landscape of modern drug discovery, in-silico modeling stands as a cornerstone for rapidly and efficiently predicting molecular interactions, thereby accelerating the identification and optimization of potential therapeutic agents.[1] This guide provides a comprehensive, technically-grounded walkthrough for modeling the interactions of a specific small molecule, (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, with a representative protein target. We will navigate the complete computational workflow, from initial system preparation and molecular docking to the dynamic assessment of complex stability via molecular dynamics (MD) simulations and the nuanced calculation of binding free energies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the critical scientific rationale that underpins each methodological choice, ensuring a robust and reproducible computational study.

Introduction: The Molecule and the Method

This compound is a derivative of the amino acid phenylalanine, characterized by an acetamido group at the alpha-carbon and a nitro group at the para-position of the phenyl ring. While this specific molecule may not have a widely documented biological target, its structural motifs are common in medicinal chemistry. Propanoic acid derivatives, for instance, have been investigated as scaffolds for novel anticancer candidates.[2][3] The in-silico approach allows us to hypothetically place this ligand into the binding site of a well-characterized protein and predict its behavior, providing a powerful framework for hypothesis generation in early-stage drug discovery.

The core principle of this guide is to simulate a biologically relevant environment computationally to understand the thermodynamics and kinetics of a protein-ligand interaction.[4] We will employ a multi-step process that increases in computational complexity and predictive accuracy at each stage, beginning with a rapid, static prediction and culminating in a dynamic, solvated simulation.

Figure 1: The overall in-silico workflow from initial setup to final analysis.

Phase 1: System Preparation - The Foundation of Accuracy

The fidelity of any in-silico model is fundamentally dependent on the quality of the starting structures. This phase involves preparing both the ligand and the protein target to be as physically and chemically accurate as possible before they are brought together.

Ligand Preparation

The first step is to generate a high-quality 3D structure of this compound and assign correct chemical parameters (a "topology") that will govern its behavior in the simulation.

Rationale: An accurate 3D conformation and charge distribution are non-negotiable for predicting meaningful interactions. Force fields used for proteins are not parameterized for drug-like molecules, so we must generate specific parameters for our ligand. The General AMBER Force Field (GAFF) is a widely accepted standard for this purpose.[5]

Protocol: Ligand Parametrization using AMBERTools

-

Generate 3D Coordinates:

-

Obtain the SMILES string for the molecule: CC(=O)N[O-])C=C1)C(=O)O.

-

Use a tool like Open Babel to convert the SMILES string into a 3D structure (.mol2 format).

-

Perform an initial energy minimization using a quantum mechanical method (preferred for accuracy) or a molecular mechanics force field.[6]

-

-

Calculate Partial Charges:

-

Use the antechamber module from AMBERTools to assign atom types and calculate partial charges. The AM1-BCC charge method is a robust choice that balances accuracy and computational cost.

-

Command: antechamber -i ligand.mol2 -fi mol2 -o ligand_charged.mol2 -fo mol2 -c bcc -s 2

-

-

Generate Force Field Parameters:

-

Use the parmchk2 module to check for any missing GAFF parameters and generate a force field modification (.frcmod) file if needed.

-

Command: parmchk2 -i ligand_charged.mol2 -f mol2 -o ligand.frcmod

-

-

Create Topology Files:

-

Use tleap, the AMBER preparatory tool, to combine the structural information and parameters into a final topology (.prmtop) and coordinate (.inpcrd) file for the ligand.

-

Target Protein Preparation

For this guide, we will use Human Sirtuin 2 (SIRT2), a well-known drug target, as a representative protein. We will start with a crystal structure from the Protein Data Bank (PDB).

Rationale: Raw PDB files are not immediately ready for simulation.[7] They often contain non-essential water molecules, ions, and co-factors from the crystallization process, and they critically lack hydrogen atoms, which are essential for defining hydrogen bonds and titratable states of residues.[7][8]

Protocol: PDB File Cleanup and Processing

-

Obtain Structure: Download a suitable PDB entry for SIRT2 (e.g., PDB ID: 4W52) from the RCSB PDB database.

-

Initial Cleaning:

-

Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.

-

Remove all water molecules, crystallization artifacts, and any co-crystallized ligands or ions that are not part of the study.

-

Isolate the protein chain(s) of interest.

-

-

Process with GROMACS/AMBER:

-

Use a simulation package's preparation tool (e.g., pdb2gmx in GROMACS or pdb4amber in AMBER) to process the cleaned PDB file.

-

This step adds all hydrogen atoms, assigns residues to their appropriate protonation states at a defined pH (typically 7.4), and builds the protein's topology based on a chosen force field (e.g., CHARMM36m or AMBER ff19SB).

-

GROMACS Example Command: gmx pdb2gmx -f protein_clean.pdb -o protein_processed.gro -water spce

-

Phase 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It provides a static snapshot of the most probable binding mode(s) and a preliminary estimate of binding strength.

Rationale: Before running a computationally expensive MD simulation, we need a plausible starting structure for the protein-ligand complex. Docking algorithms systematically search for the optimal binding pose within a defined region of the protein by evaluating a scoring function that approximates the binding free energy. AutoDock Vina is a widely used tool due to its speed and accuracy.[10]

Figure 2: The streamlined workflow for molecular docking with AutoDock Vina.

Protocol: Docking with AutoDock Vina

-

Prepare Input Files:

-

Convert the processed protein and the prepared ligand files into the .pdbqt format using AutoDock Tools.[8] This format includes atomic charges and atom type definitions required by Vina.

-

-

Define the Binding Site (Grid Box):

-

Create Configuration File:

-

Prepare a text file (conf.txt) specifying the paths to the input files and the coordinates of the grid box.

-

Example conf.txt:

-

-

Run Vina:

-

Execute Vina from the command line, pointing to the configuration file.

-

Command: vina --config conf.txt --log results.log

-

-

Analyze Results:

-

Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9 or 10).

-

The corresponding binding affinities (in kcal/mol) are reported in the log file. Lower values indicate stronger predicted binding.[11]

-

Visualize the top-ranked pose in the protein's binding site to assess its plausibility. Look for key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

-

Table 1: Example Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | HIS-150, ILE-220, PHE-85 |

| 2 | -8.2 | HIS-150, VAL-130, PHE-85 |

| 3 | -7.9 | TYR-160, ILE-220, LEU-90 |

Phase 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamics

While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other.[12]

Rationale: An MD simulation provides a much more realistic representation of the biological environment. By simulating the complex in a box of water with physiological ion concentrations at a constant temperature and pressure, we can validate whether the binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different conformation.[13]

Protocol: Protein-Ligand Complex Simulation with GROMACS

-

Combine Protein and Ligand:

-

System Setup:

-

Solvation: Place the complex in a simulation box (e.g., cubic or dodecahedron) and fill it with explicit water molecules (e.g., TIP3P or SPC/E models).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (typically ~0.15 M).[13]

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.[13]

-

-

Equilibration:

-

This is a two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. The restraints on the complex are typically gradually released during this phase.[13]

-

-

Production MD:

-

Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) with all restraints removed. The system's coordinates are saved at regular intervals, creating a "trajectory" file that represents the dynamic movie of the molecular interaction.

-

Phase 4: Binding Free Energy Calculation - A More Accurate Estimate

The ultimate goal of these simulations is often to accurately rank compounds based on their binding affinity. While MD simulations confirm stability, post-processing the trajectory with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can provide a more quantitative estimate of the binding free energy (ΔG_bind).[15]

Rationale: MM/PBSA and MM/GBSA are end-state methods that calculate the free energy of the complex, the free protein, and the free ligand from snapshots of the MD trajectory.[15][16] They offer a compromise between the speed of docking scores and the high computational cost of more rigorous alchemical free energy methods.[17][18] The core idea is to combine the molecular mechanics energy in the gas phase with a continuum solvation model to approximate the free energy.[15][19]

Protocol: MM/PBSA Calculation

-

Extract Snapshots: From the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames) from a stable portion of the simulation.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

ΔE_MM: The molecular mechanics energy (bonds, angles, dihedrals, van der Waals, and electrostatic interactions).

-

ΔG_solv: The solvation free energy, which is further divided into a polar component (calculated via the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).[18][19]

-

-

Calculate Binding Free Energy: The final binding free energy is calculated using the following equation:

-

ΔG_bind = < ΔE_MM > + < ΔG_solv > - TΔS

-

The brackets denote an average over all snapshots. The entropic term (TΔS) is computationally expensive to calculate and is often omitted when comparing similar ligands, with the assumption that the change in conformational entropy upon binding is comparable among the series.[18]

-

Table 2: Example MM/PBSA Energy Contribution (kcal/mol)

| Energy Component | Average Value |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -18.2 |

| Polar Solvation Energy | +25.8 |

| Non-Polar (SASA) Energy | -5.1 |

| Binding Free Energy (ΔG) | -43.0 |

Conclusion

This guide has outlined a robust, multi-stage in-silico workflow for characterizing the interaction of this compound with a protein target. By progressing from static docking to dynamic simulation and end-state free energy calculations, researchers can build a comprehensive understanding of a ligand's potential binding mode, stability, and affinity. Each step in this process is underpinned by a clear scientific rationale, and the successful execution of these protocols provides a powerful predictive model to guide further experimental validation and drive the drug discovery pipeline forward. The integration of these computational methods represents a critical, resource-efficient strategy in the modern quest for novel therapeutics.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

SwissDock. Swiss Institute of Bioinformatics. [Link]

-

3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526. PubChem. [Link]

-

GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group, Yale University. [Link]

-

2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244. PubChem. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi, University of Connecticut. [Link]

-

GROMACS Tutorials. Justin A. Lemkul, Ph.D., Virginia Tech. [Link]

-

Calculation of binding free energies. PubMed, National Center for Biotechnology Information. [Link]

-

In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC, National Institutes of Health. [Link]

-

AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel Building Blocks. [Link]

-

Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC, National Institutes of Health. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

(PDF) Calculation of Binding Free Energies. ResearchGate. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

AlphaFold Server. Google DeepMind. [Link]

-

2021 AMBER tutorial 1 with PDBID 1HW9. Rizzo Lab, Stony Brook University. [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, ACS Publications. [Link]

-

Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. [Link]

-

Molecular Docking Tutorial. University of Naples Federico II. [Link]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

-

AMBER demo. (2020). YouTube. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ScienceDirect. [Link]

-

MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Deep Origin. [Link]

-

What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Taylor & Francis Online. [Link]

-

An Example of CADD Success! Florida International University. [Link]

-

Amber Tutorial for Heidelberg-ND Summer School. University of Notre Dame. [Link]

-

Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

-

How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]

-

AmberTutorials: Tutorials for running amber. GitHub. [Link]

-

Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate | C13H16N2O5 | CID 568314. PubChem. [Link]

-

Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021). YouTube. [Link]

-

Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications. [Link]

-

(2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. PubChem. [Link]

Sources

- 1. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 6. sites.nd.edu [sites.nd.edu]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. m.youtube.com [m.youtube.com]

- 13. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]

- 16. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

The Nitro-Phenylalanine Saga: From Foundational Synthesis to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive historical and technical overview of nitro-phenylalanine derivatives, a class of unnatural amino acids that have transitioned from chemical curiosities to indispensable tools in modern drug discovery and chemical biology. We will traverse the timeline of their discovery, rooted in the foundational principles of peptide chemistry, and explore the evolution of their synthesis and applications. This guide will delve into the nuanced chemistry of ortho-, meta-, and para-nitro-phenylalanine, providing detailed experimental protocols and a critical analysis of their unique contributions to peptide science, from early-stage research to their role in the development of novel therapeutics.

A Serendipitous Intersection: The Dawn of Controlled Peptide Synthesis and the Nascent Field of Unnatural Amino Acids

The story of nitro-phenylalanine derivatives is intrinsically linked to the groundbreaking advancements in peptide synthesis during the early 20th century. Before the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, often resulting in uncontrolled polymerization and intractable mixtures.[1] This obstacle was famously overcome in 1932 by Max Bergmann and Leonidas Zervas with their introduction of the carbobenzoxy (Cbz or Z) protecting group.[1] This innovation, which allowed for the temporary masking of the reactive amino group, enabled the stepwise and controlled assembly of amino acids, heralding a new era in chemical biology.[1]

While Bergmann and Zervas were focused on the natural amino acids, their work laid the conceptual groundwork for the synthesis and incorporation of "unnatural" amino acids, including nitrated derivatives of phenylalanine. The precise first synthesis of each nitro-phenylalanine isomer is not definitively documented in a single seminal paper, but their emergence can be traced to the broader exploration of aromatic nitration reactions and the burgeoning field of medicinal chemistry.

The parent amino acid, L-phenylalanine, was first synthesized by Erlenmeyer and Lipp in 1882. However, it was the need for greater control in peptide synthesis that likely spurred the exploration of its derivatives. The introduction of a nitro group onto the phenyl ring offered a tantalizing chemical handle, a feature that would later be exploited for a myriad of applications.

The Three Faces of Nitro-Phenylalanine: A Tale of Isomers

The position of the nitro group on the phenyl ring dictates the unique chemical properties and, consequently, the applications of each nitro-phenylalanine isomer.

-

p-Nitro-L-phenylalanine (pN-Phe): The Workhorse. The para-isomer is the most extensively studied and utilized of the three. Its synthesis is most commonly achieved through the direct nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids.[2] This electrophilic aromatic substitution reaction primarily yields the para-product due to the ortho,para-directing effect of the alkyl substituent on the benzene ring, with steric hindrance favoring para-substitution. Early synthetic approaches often resulted in a mixture of isomers requiring careful purification.[2]

-

o-Nitro-L-phenylalanine (oN-Phe): The Photoreactive Maverick. The ortho-isomer has carved a unique niche for itself due to its photochemical properties. The proximity of the nitro group to the amino acid backbone allows for light-induced cleavage of the peptide bond, a property that has been ingeniously harnessed for the development of photocleavable peptides and proteins.

-

m-Nitro-L-phenylalanine (mN-Phe): The Understated Contributor. The meta-isomer is the least common of the three, both in terms of ease of synthesis and breadth of application. Its synthesis via direct nitration of phenylalanine is less efficient due to the directing effects of the substituents. Alternative multi-step synthetic routes are often required to achieve a pure sample.

The Evolution of Synthesis: From Brute Force Nitration to Biocatalytic Finesse

The methodologies for synthesizing nitro-phenylalanine derivatives have evolved significantly, moving from harsh, classical nitration techniques to more refined and environmentally benign biocatalytic and biosynthetic approaches.

Classical Chemical Synthesis: A Legacy of Mixed Acids

The traditional method for preparing p-nitro-L-phenylalanine involves the nitration of L-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[2][3] While effective, this method is fraught with challenges, including the formation of isomeric byproducts (primarily o-nitro-phenylalanine) and the potential for oxidation of the amino acid.[2] The strongly acidic conditions can also lead to racemization, compromising the stereochemical integrity of the final product.

Table 1: Comparison of Historical and Modern Synthesis Methods for p-Nitro-L-phenylalanine

| Method | Reagents | Advantages | Disadvantages | Typical Yield |

| Classical Nitration | L-phenylalanine, Conc. HNO₃, Conc. H₂SO₄ | Inexpensive starting materials | Formation of isomers, harsh reaction conditions, potential for racemization, safety concerns | 50-65%[2] |

| Biocatalysis | p-Nitrocinnamic acid, Phenylalanine ammonia-lyase (PAL) | High stereoselectivity, mild reaction conditions, environmentally friendly | Lower yields in early reports, enzyme stability and cost | ~7% (early reports) |

| De Novo Biosynthesis | Glucose (in engineered E. coli) | "Green" synthesis from simple carbon sources, in vivo production | Complex strain engineering required, lower titers compared to chemical synthesis | Up to 819 µM[4] |

The Rise of Biocatalysis: A Greener Path

In a quest for more selective and sustainable synthetic routes, researchers have turned to biocatalysis. One notable approach utilizes the enzyme phenylalanine ammonia-lyase (PAL) to catalyze the addition of ammonia to p-nitrocinnamic acid, yielding L-p-nitrophenylalanine. While early reports of this method showed low yields, it demonstrated the potential for highly stereoselective synthesis under mild, aqueous conditions.

De Novo Biosynthesis: The Future of Production

More recently, metabolic engineering has enabled the de novo biosynthesis of p-nitro-L-phenylalanine in microorganisms like Escherichia coli.[4] By introducing and optimizing a biosynthetic pathway, scientists can now produce this unnatural amino acid directly from simple carbon sources like glucose.[4] This approach represents a significant step towards the sustainable and scalable production of nitro-phenylalanine derivatives.[4]

From Benchtop Curiosity to Biomedical Breakthrough: A Timeline of Applications

The unique properties of nitro-phenylalanine derivatives have led to their adoption in a wide range of scientific disciplines.

Diagram 1: The Expanding Applications of Nitro-Phenylalanine Derivatives

Caption: Evolution of nitro-phenylalanine applications.

Early Roles in Peptide Synthesis

In the early days of peptide chemistry, the primary interest in nitro-phenylalanine derivatives was as modified amino acids for incorporation into peptides to study structure-activity relationships. The nitro group's electron-withdrawing nature could influence the electronic properties of the peptide backbone and side chains, providing valuable insights into peptide conformation and function.

Emergence as Biochemical Probes

The chromophoric nature of the nitro group made p-nitro-L-phenylalanine a useful probe for studying biological processes. Its ability to quench fluorescence made it a valuable tool in Förster Resonance Energy Transfer (FRET) based assays for monitoring protein-protein interactions and enzyme activity.

A Key Player in Modern Drug Discovery and Chemical Biology

The 21st century has witnessed an explosion in the applications of nitro-phenylalanine derivatives, driven by advancements in biotechnology and a deeper understanding of their unique properties.

-

Photocleavable Peptides and Proteins: The ability of o-nitro-phenylalanine to induce peptide bond cleavage upon UV irradiation has been exploited to create "caged" peptides and proteins. These molecules can be activated with high spatial and temporal control, allowing for precise studies of cellular signaling pathways and the development of light-activated drugs.

-

Immunology and Vaccine Development: p-Nitro-L-phenylalanine has emerged as a powerful tool for overcoming immune tolerance. By incorporating this unnatural amino acid into self-proteins, researchers can break tolerance and elicit a robust antibody response against otherwise non-immunogenic targets. This has significant implications for the development of therapeutic vaccines for cancer and autoimmune diseases.

-

Genetic Code Expansion: The development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs has made it possible to incorporate unnatural amino acids, including p-nitro-L-phenylalanine, into proteins in living cells. This powerful technique allows for the site-specific modification of proteins to introduce novel functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications.

Experimental Protocols: A Practical Guide

Synthesis of p-Nitro-L-phenylalanine by Classical Nitration

Diagram 2: Workflow for the Synthesis of p-Nitro-L-phenylalanine

Caption: Classical synthesis of p-nitro-L-phenylalanine.

Methodology:

-

Dissolution: Carefully dissolve 10 g of L-phenylalanine in 40 mL of concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.

-

Nitration: Slowly add a pre-chilled mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid dropwise to the stirring solution, ensuring the temperature does not exceed 5°C.

-